molecular formula C8H6BNO2 B11759668 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile

1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile

Cat. No.: B11759668
M. Wt: 158.95 g/mol
InChI Key: AYBDSUGNAKXHJH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile typically involves the reaction of appropriate boronic acids with ortho-substituted phenols. One common synthetic route includes the use of thionyl chloride (SOCl2) and methanol (MeOH) under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols.

Scientific Research Applications

1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by forming stable complexes with their active sites. This inhibition can block essential biological pathways, leading to the compound’s antifungal and antibacterial effects .

Comparison with Similar Compounds

1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile can be compared with other benzoxaboroles, such as:

Properties

Molecular Formula

C8H6BNO2

Molecular Weight

158.95 g/mol

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborole-4-carbonitrile

InChI

InChI=1S/C8H6BNO2/c10-4-6-2-1-3-8-7(6)5-12-9(8)11/h1-3,11H,5H2

InChI Key

AYBDSUGNAKXHJH-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C(=CC=C2)C#N)O

Origin of Product

United States

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